2-Bromo-6-fluoro-3-nitrobenzoic acid
Overview
Description
2-Bromo-6-fluoro-3-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring. This compound is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with biological targets .
Biochemical Pathways
Benzoic acid derivatives are often involved in the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-fluoro-3-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the synthesis of complex molecules. The compound’s halogenated and nitro groups make it versatile for constructing biaryl structures commonly found in pharmaceuticals. It can undergo reactions such as Suzuki coupling, which is essential for creating biaryl structures. Additionally, this compound serves as a precursor for synthesizing pharmaceutical agents with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Cellular Effects
This compound influences various cellular processes and cell types. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism . These interactions can result in alterations in cell growth, differentiation, and apoptosis, depending on the specific cellular context.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s halogenated and nitro groups enable it to participate in various chemical reactions, such as electrophilic aromatic substitution . These reactions can lead to the formation of covalent bonds with target biomolecules, resulting in enzyme inhibition or activation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound may lead to cumulative effects on cellular processes, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, it can cause toxic or adverse effects, including organ toxicity and disruption of normal cellular functions . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation . These metabolic reactions can lead to the formation of metabolites with different biochemical properties. The presence of halogenated and nitro groups in the compound can influence its metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s physicochemical properties, such as its solubility and molecular weight, affect its localization and accumulation in different cellular compartments . Transporters and binding proteins facilitate the movement of this compound across cell membranes and its distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The presence of targeting signals, such as nuclear localization signals or mitochondrial targeting sequences, can determine the subcellular distribution of this compound . Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid involves several steps. One method starts from o-methylphenol, which undergoes a nitration reaction to selectively generate 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination yields 2-fluoro-3-nitrotoluene, which is finally oxidized under the action of an oxidant to form 2-fluoro-3-nitrobenzoic acid . Bromination of this intermediate results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration, chlorination, fluorination, and bromination reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids or esters as coupling partners in the presence of a base like potassium carbonate.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoic Acids: Substitution reactions can introduce various functional groups onto the benzene ring.
Biphenyl Derivatives: Suzuki-Miyaura coupling produces biphenyl derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Bromo-6-fluoro-3-nitrobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitrobenzoic acid: Similar structure but lacks the fluorine atom.
2-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the bromine atom.
2-Bromo-5-fluoro-3-nitrobenzoic acid: Similar structure with a different position of the fluorine atom
Uniqueness
2-Bromo-6-fluoro-3-nitrobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications. The presence of both bromine and fluorine atoms allows for selective functionalization and coupling reactions, which are not possible with similar compounds lacking these substituents .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFZANBTJXHQEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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